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Compound of Interest

Compound Name: 1-Phenoxyheptane

Cat. No.: B1655134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Phenoxyheptane, also known by its IUPAC name heptoxybenzene, is an organic aromatic

ether. This document provides a comprehensive overview of its chemical properties, synthesis,

and available data. Ethers of this class are of interest in various fields of chemical research,

although data on the specific biological activity of 1-phenoxyheptane is limited in publicly

accessible literature.

Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name, heptoxybenzene. However, it is

also known by several synonyms.
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Identifier Type Value

IUPAC Name heptoxybenzene[1][2]

Synonyms
1-phenoxyheptane, (heptyloxy)benzene, heptyl

phenyl ether[2][3][4]

CAS Number 32395-96-3[1][3]

Molecular Formula C₁₃H₂₀O[1][3]

Molecular Weight 192.30 g/mol [1]

Canonical SMILES CCCCCCCOC1=CC=CC=C1[1]

InChI Key VKFMYOVXGQWPHE-UHFFFAOYSA-N[1]

Physicochemical Properties
Quantitative data for the physicochemical properties of 1-phenoxyheptane is compiled below.

It is important to note that some of these values are estimated.

Property Value Source

Boiling Point est. 268 °C [3]

XLogP3-AA 4.9 [3][4]

Vapor Pressure est. 0.006 hPa @ 20°C [3]

Polar Surface Area (PSA) 9.23 Å² [4]

Hydrogen Bond Donor Count 0 [4]

Hydrogen Bond Acceptor

Count
1 [4]

Rotatable Bond Count 7 [4]

The long heptyl chain in 1-phenoxyheptane contributes to its hydrophobicity, suggesting good

solubility in organic solvents.[1]
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Synthesis of 1-Phenoxyheptane
The most common and efficient method for the synthesis of unsymmetrical ethers like 1-
phenoxyheptane is the Williamson ether synthesis.[1] This reaction proceeds via an Sₙ2

mechanism.

Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of 1-phenoxyheptane.

Materials:

Phenol

1-Bromoheptane (or 1-iodoheptane for a faster reaction)[1]

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

Hexane

Ethyl acetate

Silica gel

Procedure:

Formation of the Phenoxide Ion:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

phenol in an anhydrous solvent such as ethanol or DMSO.[1]

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium

hydroxide, to the solution.[1]

Stir the mixture at room temperature until the phenol is completely deprotonated to form

the sodium or potassium phenoxide salt.
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Nucleophilic Substitution:

To the freshly prepared phenoxide solution, add a stoichiometric equivalent of 1-

bromoheptane.

Heat the reaction mixture to reflux (typically between 70-80 °C) and maintain for 4-6 hours.

[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a separatory funnel containing water and extract the

aqueous layer three times with a suitable organic solvent like diethyl ether.

Wash the combined organic extracts with a sodium hydroxide solution to remove any

unreacted phenol.

Dry the organic layer over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to obtain the crude 1-phenoxyheptane.

Further purification can be achieved by fractional distillation under reduced pressure or by

column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent to yield

the pure product with a purity of >95%.[1]

Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 1-Phenoxyheptane.

Biological Activity and Drug Development
Extensive searches of publicly available scientific literature and databases did not yield any

specific information on the biological activity, pharmacological properties, or toxicological profile

of 1-phenoxyheptane. While related compounds, such as other phenoxy derivatives, have

been investigated for various biological effects, there is no readily available data to suggest that

1-phenoxyheptane is currently a subject of study in drug development or possesses any
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known signaling pathway interactions. Therefore, no signaling pathway diagrams can be

provided.

Chemical Reactivity
1-Phenoxyheptane exhibits chemical reactivity characteristic of aromatic ethers.

Ether Cleavage: The ether linkage is susceptible to cleavage under strongly acidic

conditions, for instance, with hydroiodic or hydrobromic acid, to yield phenol and the

corresponding 1-haloheptane.[1]

Electrophilic Aromatic Substitution: The phenoxy group is an ortho-, para-directing activator

for electrophilic substitution reactions on the aromatic ring.[1] For example, nitration with a

mixture of nitric and sulfuric acids would be expected to yield a mixture of 2-nitro-1-
phenoxyheptane and 4-nitro-1-phenoxyheptane.[1]

Reaction Pathway for Electrophilic Nitration
Caption: Electrophilic nitration of 1-Phenoxyheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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